propan-2-yl 2-{[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
ISOPROPYL 2-{[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE: is a complex organic compound featuring a pyrazole ring substituted with iodine and methyl groups, a thiophene ring, and an isopropyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ISOPROPYL 2-{[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the iodine and methyl groups. The thiophene ring is then synthesized and coupled with the pyrazole derivative. Finally, the isopropyl ester group is introduced through esterification reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
ISOPROPYL 2-{[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
ISOPROPYL 2-{[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ISOPROPYL 2-{[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The iodine and methyl groups can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- ISOPROPYL 2-{[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE
- ISOPROPYL 2-{[(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE
Uniqueness
The presence of the iodine atom in ISOPROPYL 2-{[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE makes it unique compared to its chloro and bromo analogs. Iodine can confer different electronic properties and reactivity, potentially leading to distinct biological activities and applications.
Properties
Molecular Formula |
C15H18IN3O3S |
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Molecular Weight |
447.3 g/mol |
IUPAC Name |
propan-2-yl 2-[(4-iodo-1-methylpyrazole-3-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C15H18IN3O3S/c1-7(2)22-15(21)11-8(3)9(4)23-14(11)17-13(20)12-10(16)6-19(5)18-12/h6-7H,1-5H3,(H,17,20) |
InChI Key |
RTEKBHNNELBONF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2=NN(C=C2I)C)C |
Origin of Product |
United States |
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